molecular formula C11H11NO B1515513 1H-Indol-6-ol, 7-(2-propen-1-yl)-

1H-Indol-6-ol, 7-(2-propen-1-yl)-

Cat. No.: B1515513
M. Wt: 173.21 g/mol
InChI Key: FGWPXLFWAGATEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indol-6-ol, 7-(2-propen-1-yl)- is a substituted indole derivative characterized by a hydroxyl group at position 6 and a propenyl (allyl) group at position 7 of the indole core. The addition of the 2-propen-1-yl group introduces increased lipophilicity, which may improve membrane permeability and alter interactions with biological targets.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

7-prop-2-enyl-1H-indol-6-ol

InChI

InChI=1S/C11H11NO/c1-2-3-9-10(13)5-4-8-6-7-12-11(8)9/h2,4-7,12-13H,1,3H2

InChI Key

FGWPXLFWAGATEU-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC2=C1NC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the indole scaffold critically influence physicochemical and biological properties:

  • 1H-Indol-6-ol, 7-(2-propen-1-yl)- : The 7-propenyl group introduces steric bulk and electron-rich regions due to the allyl moiety. This may enhance reactivity in electrophilic substitution or radical scavenging compared to unsubstituted 6-hydroxyindole.
  • Methoxy/Methoxymethyl-Substituted Indoles (): Compounds with methoxy groups at positions 4, 5, and 6 exhibit antiarrhythmic and α/β-adrenoceptor binding activities.
  • QVO (): (E)-3-(2-(quinoline-4-yl)vinyl)-1H-indol-6-ol features a quinoline-vinyl group at position 3. The extended conjugation system enhances π-π stacking with enzymes like AMPK, enabling gluconeogenesis inhibition .

Key Insight : The 7-propenyl group in the target compound may confer unique steric and electronic effects distinct from methoxy or vinyl substituents in analogs.

Physicochemical Properties and Pharmacokinetics

  • Solubility : The hydroxyl group at position 6 retains partial aqueous solubility, balancing the propenyl group’s hydrophobicity.
  • Metabolic Stability : Allyl groups are prone to oxidative metabolism (e.g., epoxidation), which may limit half-life compared to methoxy or triazole derivatives .

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